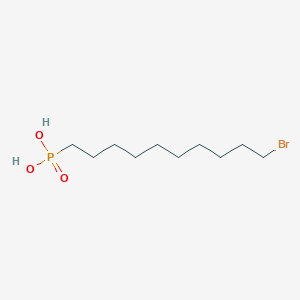

10-Bromodecylphosphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Bromodecylphosphonic acid is a biochemical used for proteomics research . It is also known as a non-PEG crosslinker .

Synthesis Analysis

The synthesis of phosphonic acids, such as 10-Bromodecylphosphonic acid, is a critical aspect of numerous research projects. The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular formula of 10-Bromodecylphosphonic acid is C10H22BrO3P . It contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .科学的研究の応用

PROTAC Linker

“10-Bromodecylphosphonic acid” is used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The “10-Bromodecylphosphonic acid” molecule, with its alkyl chains, can be used to synthesize a range of PROTACs .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells .

Surface Modification

The phosphonic acid group in “10-Bromodecylphosphonic acid” is used for surface modification . Surface modification is the act of modifying the surface of a material by bringing physical, chemical, or biological characteristics different from the ones originally found on the surface of a material .

作用機序

Target of Action

10-Bromodecylphosphonic acid is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a bromine group and a phosphonic acid group . The bromine group is a good leaving group and easily undergoes substitution reactions . It interacts with its targets (proteins) by forming a covalent bond, which leads to the recruitment of an E3 ubiquitin ligase to the target protein . This results in the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by 10-Bromodecylphosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, 10-Bromodecylphosphonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Pharmacokinetics

It’s worth noting that the compound’s solubility can be influenced by the presence of a hydrophilic peg linker, which can increase its solubility in aqueous media and improve its hydrophilicity .

Result of Action

The primary result of the action of 10-Bromodecylphosphonic acid is the degradation of its target proteins . This can have various effects at the molecular and cellular level, depending on the specific function of the degraded protein.

Action Environment

The action, efficacy, and stability of 10-Bromodecylphosphonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or proteins in the environment can potentially interfere with the compound’s ability to bind to its target proteins .

Safety and Hazards

特性

IUPAC Name |

10-bromodecylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCVYRQOBKBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromodecylphosphonic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)